3,6-dimethyl-9H-fluorene
Overview
Description
3,6-Dimethyl-9H-fluorene is an organic compound with the molecular formula C15H14 It is a derivative of fluorene, characterized by the presence of two methyl groups at the 3 and 6 positions of the fluorene ring
Mechanism of Action
Target of Action
3,6-Dimethyl-9H-fluorene, also known as 9,9-Dimethylfluorene , is primarily used as a pharmaceutical intermediate and a key component in the synthesis of optoelectronic materials . .
Mode of Action
It’s known that fluorene derivatives can be used to improve the mobility and photovoltage in perovskite solar cells
Biochemical Pathways
strain DBF63, a fluorene degrader, revealed that fluorene is metabolized to phthalate through several intermediates . This suggests that this compound might also be involved in similar metabolic pathways.
Pharmacokinetics
Its physical properties such as melting point (96°c) and boiling point (287°c) suggest that it may have good thermal stability .
Result of Action
Its use in optoelectronic materials suggests that it may influence electron mobility and photovoltage .
Action Environment
Its physical properties suggest that it may have good thermal stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-dimethyl-9H-fluorene typically involves the alkylation of fluorene. One common method is the Friedel-Crafts alkylation, where fluorene is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and requires careful control of temperature to avoid over-alkylation.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar alkylation process, but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, are common practices to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3,6-Dimethyl-9H-fluorene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorenone derivatives.
Reduction: Reduction reactions can convert fluorenone back to the corresponding fluorene.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups into the fluorene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions to achieve selective substitution.
Major Products Formed
Oxidation: Fluorenone derivatives.
Reduction: Fluorene.
Substitution: Halogenated or nitrated fluorenes, depending on the reagents used.
Scientific Research Applications
3,6-Dimethyl-9H-fluorene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound is utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Biology and Medicine: Research is ongoing to explore its potential as a fluorescent probe for biological imaging.
Industry: It is used in the production of high-performance polymers and as an intermediate in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Fluorene: The parent compound, lacking the methyl groups at the 3 and 6 positions.
2,7-Dimethyl-9H-fluorene: Another dimethyl derivative with methyl groups at different positions.
9,9-Dimethyl-9H-fluorene: A derivative with methyl groups at the 9 position.
Uniqueness
3,6-Dimethyl-9H-fluorene is unique due to the specific positioning of the methyl groups, which can influence its electronic properties and reactivity. This makes it particularly useful in applications where precise control over molecular interactions and electronic behavior is required.
Properties
IUPAC Name |
3,6-dimethyl-9H-fluorene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14/c1-10-3-5-12-9-13-6-4-11(2)8-15(13)14(12)7-10/h3-8H,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKTCFZXZGSLKNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CC3=C2C=C(C=C3)C)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90324787 | |
Record name | 3,6-Dimethyl-9H-fluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90324787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7495-37-6 | |
Record name | NSC407702 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407702 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,6-Dimethyl-9H-fluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90324787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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